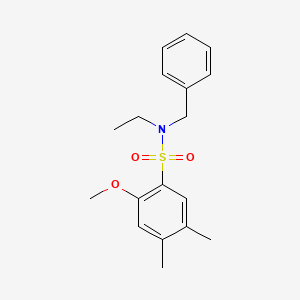

Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

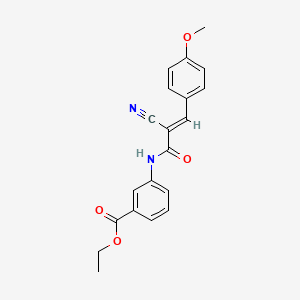

Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine, also known as 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-, is a chemical compound with the CAS Number: 110469-63-1. It has a molecular weight of 204.29 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is represented by the linear formula C8H16N2O2S . The InChI Code for this compound is 1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 .Scientific Research Applications

Rigid P-chiral Phosphine Ligands for Asymmetric Hydrogenation

A study by Imamoto et al. (2012) explored rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients. This research highlights the significance of designing specific ligands for catalytic processes, potentially relevant to the applications of bis-thiophene derivatives in synthesis and pharmaceuticals (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Synthesis and Properties of Tetrasubstituted Azulenes

Oda et al. (2007) synthesized tetrasubstituted azulenes with potential applications as a hole-injecting material in organic light-emitting devices. The structural analysis and application in device fabrication suggest a pathway for using similar complex organic compounds in electronic applications (Oda, Thanh, Ikai, Fujikawa, Nakajima, & Kuroda, 2007).

Cyclohexene Oxide/Carbon Dioxide Copolymerization

Devaine-Pressing, Dawe, and Kozak (2015) reported on the copolymerization of cyclohexene oxide and carbon dioxide using chromium(III) amino-bis(phenolato) complexes, showcasing the potential of certain catalysts in creating polycarbonates from epoxides and carbon dioxide. This study indicates the broader applicability of metal-ligand complexes in polymer synthesis, which could extend to the use of bis-thiophene compounds (Devaine-Pressing, Dawe, & Kozak, 2015).

Chelating Bis(thiophosphinic Amidate)s as Catalysts

Kim, Livinghouse, and Horino (2003) explored the use of bis(thiophosphinic amidate) complexes as high-activity catalysts for intramolecular alkene hydroamination. This research underscores the importance of novel catalysts in organic synthesis and the potential for bis-thiophene compounds to act in similar capacities (Kim, Livinghouse, & Horino, 2003).

Safety and Hazards

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S2/c10-14(11)3-1-7(5-14)9-8-2-4-15(12,13)6-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZLRFYJAOWZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)